molecular formula C20H44N2O9 B605475 Amino-PEG9-Amine CAS No. 474082-35-4

Amino-PEG9-Amine

Cat. No.: B605475
CAS No.: 474082-35-4
M. Wt: 456.58
InChI Key: YWYRXJJAEDMZGY-UHFFFAOYSA-N
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Description

Amino-PEG9-Amine, also known as 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diamine, is a polyethylene glycol (PEG) derivative. This compound features nine ethylene glycol units and amine groups at both ends of its structure. It is a colorless, transparent liquid that is soluble in water and various organic solvents .

Biochemical Analysis

Biochemical Properties

The amino groups in Amino-PEG9-Amine are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This reactivity allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The exact nature of these interactions would depend on the specific biomolecules involved and the conditions under which the reactions occur.

Cellular Effects

They serve as nutrients for immune cells, instructing immune cell function . Amino acids also contribute to cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction . It’s plausible that this compound, due to its amino groups, could influence similar cellular processes.

Molecular Mechanism

The molecular mechanism of this compound largely depends on its role as a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This compound, as a linker, plays a crucial role in this process.

Metabolic Pathways

Amino acids are known to participate in various metabolic pathways . They contribute to ATP generation, nucleotide synthesis, and redox balance . It’s plausible that this compound, due to its amino groups, could be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG9-Amine typically involves the activation of polyethylene glycol followed by its reaction with compounds containing amine functional groups. One common method is the reaction of activated PEG with ethylenediamine under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar activation and reaction processes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Amino-PEG9-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Amino-PEG9-Amine is unique due to its specific length of nine ethylene glycol units, which provides an optimal balance between flexibility and functionality. This length allows for efficient conjugation and modification while maintaining biocompatibility and solubility .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYRXJJAEDMZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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